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Compound of Interest

Compound Name: Chloraminophenamide

Cat. No.: B194629

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloraminophenamide, chemically known as 4-amino-6-chloro-1,3-benzenedisulfonamide, is
a sulfonamide derivative that has been identified as a potent inhibitor of carbonic anhydrases. It
IS also recognized as a metabolite of the diuretic drug hydrochlorothiazide.[1][2] This technical
guide provides a comprehensive review of the existing research on Chloraminophenamide,
summarizing its chemical properties, synthesis, mechanism of action, and available biological
data. The information is presented to serve as a valuable resource for researchers and
professionals involved in drug discovery and development, particularly in the areas of diuretics
and carbonic anhydrase inhibitors.

Chemical and Physical Properties

Chloraminophenamide is a white to off-white crystalline solid.[3][4] Its fundamental properties
are summarized in the table below.
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Property Value Reference
CAS Number 121-30-2 [3][5][6]
Molecular Formula C6HBCIN304S2 [3][5][6]
Molecular Weight 285.73 g/mol [31[5]
Melting Point 251-252 °C [3]
Appearance White to yellow solid [3]

- Slightly soluble in water; more
Solubility . ) [3]
freely soluble in alkalies.

223.5-224.5, 265-266, 312-314
UV max (ethanol) [3]
nm

Synthesis of Chloraminophenamide

The synthesis of Chloraminophenamide has been reported in the literature, with one notable
method described by Biniecki and Gora in 1958. This process involves a multi-step reaction
starting from 3-chloroaniline.[5]

Experimental Protocol: Synthesis via Chlorosulfonation
and Amination

Step 1: Chlorosulfonation of 3-Chloroaniline

o 3-Chloroaniline is reacted with an excess of chlorosulfonic acid (CISO3H). This electrophilic
substitution reaction introduces two sulfonyl chloride groups onto the benzene ring, ortho
and para to the amino group. The directing effect of the amino and chloro groups favors the
formation of 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride.

Step 2: Amination of the Disulfonyl Dichloride

e The resulting 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride is then treated with
ammonia (NH3). The ammonia molecules act as nucleophiles, displacing the chloride ions
from the sulfonyl chloride groups to form the corresponding sulfonamide groups. This step
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yields the final product, 4-amino-6-chloro-1,3-benzenedisulfonamide

(Chloraminophenamide).

The overall synthetic workflow can be visualized as follows:

Synthesis of Chloraminophenamide

Chlorosulfonic Acid A?NT—IOJ)“a
(CISO3H)
| Step 1: .

Chlorosulfonation /
- - 4-amino-6-chloro-1,3-
SRR o benzenedisulfony! dichloride

Chloraminophenamide

p .
Amination

Click to download full resolution via product page

A high-level overview of the synthesis of Chloraminophenamide.

Mechanism of Action: Carbonic Anhydrase
Inhibition
Chloraminophenamide's primary mechanism of action is the inhibition of carbonic anhydrases

(CAs), a family of zinc-containing metalloenzymes.[7] These enzymes catalyze the reversible
hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).

Signaling Pathway of Carbonic Anhydrase

Carbonic anhydrases play a crucial role in maintaining pH homeostasis and facilitating the
transport of CO2 and bicarbonate across cell membranes. By inhibiting these enzymes,
Chloraminophenamide can disrupt these processes, leading to physiological effects such as
diuresis. The fundamental reaction and its impact on cellular pH are depicted below.
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Carbonic Anhydrase Signaling
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The role of Carbonic Anhydrase in cellular pH regulation.

Quantitative Data: In Vitro Inhibition of Carbonic
Anhydrase Isoforms

Chloraminophenamide has been shown to be a potent inhibitor of several carbonic anhydrase
isoforms. The inhibitory activity is quantified by the inhibition constant (Ki), which represents the
concentration of the inhibitor required to produce 50% inhibition. Lower Ki values indicate
greater potency.
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Carbonic Anhydrase

soform Ki (nM) Reference
human CA Il (hCA 1) 75 [7]
bovine CA IV (bCA IV) 160 [7]
human CA | (hCA 1) 8400 [7]

Experimental Protocol: Carbonic Anhydrase

Inhibition Assay

The inhibitory potency of Chloraminophenamide against various CA isoforms is typically

determined using a stopped-flow CO2 hydration assay.

Principle: This method measures the enzyme's ability to catalyze the hydration of CO2. The

resulting production of a proton causes a pH change in the reaction buffer, which is monitored

by a pH indicator.

Materials:

o Stopped-flow spectrophotometer

» Buffer solution (e.g., Tris-HCI)

e pH indicator (e.g., phenol red or bromothymol blue)

 Purified carbonic anhydrase isoform

e CO2-saturated solution

o Chloraminophenamide solution at various concentrations

Procedure:

e A solution containing the buffer, pH indicator, and the carbonic anhydrase enzyme is rapidly

mixed with a CO2-saturated solution in the stopped-flow instrument.
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The initial rate of the enzyme-catalyzed CO2 hydration is measured by monitoring the
change in absorbance of the pH indicator over time.

The assay is repeated in the presence of varying concentrations of Chloraminophenamide.

The inhibition constants (Ki) are calculated by analyzing the effect of the inhibitor
concentration on the enzyme activity.
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Stopped-Flow CO2 Hydration Assay Workflow
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Workflow for the carbonic anhydrase inhibition assay.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b194629?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In Vivo and Clinical Data

Specific in vivo pharmacokinetic and extensive clinical trial data for Chloraminophenamide
are not readily available in the public domain. However, its classification as a diuretic and its
relationship to hydrochlorothiazide suggest its potential effects on renal function.[7][8]

A 1959 clinical study published in Italian investigated the diuretic effect of a closely related
compound, 4-amino-6-chloro-N,N'-dimethylbenzene-1,3-disulfonamide, and compared it to
other diuretics of the time.[1] This historical data suggests that compounds of this chemical
class were of interest for their diuretic properties in a clinical setting.

Toxicity Profile

Safety data for Chloraminophenamide indicates that it is considered a hazardous substance.
[7] Key toxicity concerns are summarized below:

» Acute Toxicity: Accidental ingestion may be seriously damaging to health, with animal
experiments indicating that ingestion of less than 40 grams may be fatal.[7]

» Organ Toxicity: Sulfonamides and their derivatives can cause extensive kidney damage and
destroy red blood cells.[7] Overdose may lead to an accumulation of acid in the blood or a
diminished blood sugar level.[7]

» Hypersensitivity: Predisposed individuals can develop hypersensitivity reactions.[7]

e lrritation: The substance may cause skin and serious eye irritation.[9][10]

Conclusion

Chloraminophenamide is a potent, multi-isoform inhibitor of carbonic anhydrase with a well-
defined in vitro mechanism of action. Its synthesis is achievable through established chemical
routes. While detailed in vivo and clinical data for Chloraminophenamide itself are limited, its
chemical similarity to known diuretics and early clinical interest in related compounds suggest a
potential pharmacological profile centered on diuresis. The available toxicity data necessitates
careful handling and further investigation in any potential therapeutic development. This review
provides a foundational understanding of Chloraminophenamide for researchers and

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b194629?utm_src=pdf-body
https://datasheets.scbt.com/sc-226484.pdf
https://www.caymanchem.com/product/21309
https://pubmed.ncbi.nlm.nih.gov/13667492/
https://www.benchchem.com/product/b194629?utm_src=pdf-body
https://datasheets.scbt.com/sc-226484.pdf
https://datasheets.scbt.com/sc-226484.pdf
https://datasheets.scbt.com/sc-226484.pdf
https://datasheets.scbt.com/sc-226484.pdf
https://datasheets.scbt.com/sc-226484.pdf
https://cdn.caymanchem.com/cdn/msds/21309m.pdf
https://www.tcichemicals.com/BE/en/sds/A1362_EU_6N.pdf
https://www.benchchem.com/product/b194629?utm_src=pdf-body
https://www.benchchem.com/product/b194629?utm_src=pdf-body
https://www.benchchem.com/product/b194629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

professionals, highlighting areas where further research, particularly in vivo studies, is needed
to fully elucidate its therapeutic potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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